3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one
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Overview
Description
3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy- typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one core with 3,5-dimethylphenylpiperazine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups introduced at the piperazine moiety .
Scientific Research Applications
3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. The piperazine moiety may also interact with neurotransmitter receptors, contributing to its potential neurological effects .
Comparison with Similar Compounds
Similar Compounds
Chromen-2-one, 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-: Similar structure but with different substitution pattern on the piperazine moiety.
7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one: Another chromen-2-one derivative with a piperazine moiety.
Uniqueness
3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is unique due to the specific substitution pattern on the piperazine moiety and the presence of the methoxy group at the 8th position. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-11-16(2)13-18(12-15)24-7-9-25(10-8-24)22(26)19-14-17-5-4-6-20(28-3)21(17)29-23(19)27/h4-6,11-14H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBMKXGOLJZFEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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